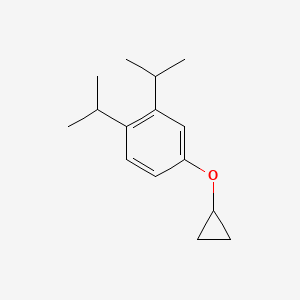

4-Cyclopropoxy-1,2-diisopropylbenzene

Beschreibung

4-Cyclopropoxy-1,2-diisopropylbenzene is a substituted benzene derivative featuring a cyclopropoxy group at the para position (C4) and isopropyl groups at the ortho positions (C1 and C2). This compound is hypothesized to have applications in pharmaceutical intermediates, agrochemicals, or materials science due to its unique structural features.

Eigenschaften

Molekularformel |

C15H22O |

|---|---|

Molekulargewicht |

218.33 g/mol |

IUPAC-Name |

4-cyclopropyloxy-1,2-di(propan-2-yl)benzene |

InChI |

InChI=1S/C15H22O/c1-10(2)14-8-7-13(16-12-5-6-12)9-15(14)11(3)4/h7-12H,5-6H2,1-4H3 |

InChI-Schlüssel |

BAPYSTASDNFNBG-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)C1=C(C=C(C=C1)OC2CC2)C(C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropoxy-1,2-diisopropylbenzene typically involves the alkylation of benzene derivatives. One common method is the Friedel-Crafts alkylation, where benzene is reacted with cyclopropyl halides and isopropyl halides in the presence of a Lewis acid catalyst such as aluminum trichloride. The reaction conditions often include anhydrous environments and controlled temperatures to ensure high yields and selectivity.

Industrial Production Methods

On an industrial scale, the production of 4-Cyclopropoxy-1,2-diisopropylbenzene may involve continuous flow reactors to maintain optimal reaction conditions and improve efficiency. The use of advanced catalysts and purification techniques, such as distillation and crystallization, ensures the production of high-purity compounds suitable for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

4-Cyclopropoxy-1,2-diisopropylbenzene undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.

Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are often used.

Substitution: Halogenation reactions may use reagents like chlorine or bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropoxybenzoic acid, while reduction could produce cyclopropoxyisopropylbenzene.

Wissenschaftliche Forschungsanwendungen

4-Cyclopropoxy-1,2-diisopropylbenzene has a wide range of applications in scientific research:

Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is used in the study of enzyme interactions and metabolic pathways.

Medicine: Research into its potential therapeutic properties, such as anti-inflammatory or anticancer activities, is ongoing.

Industry: It is utilized in the production of specialty chemicals, polymers, and advanced materials.

Wirkmechanismus

The mechanism of action of 4-Cyclopropoxy-1,2-diisopropylbenzene involves its interaction with specific molecular targets and pathways. The cyclopropoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table and analysis compare 4-Cyclopropoxy-1,2-diisopropylbenzene with four structurally related compounds from the evidence, focusing on substituents, functional groups, and inferred properties:

Structural and Functional Analysis

Cyclopropane-Containing Compounds :

- 4-Cyclopropoxy-1,2-diisopropylbenzene and 1-(1-Ethynylcyclopropyl)-4-methoxybenzene both incorporate cyclopropane rings but differ in substituent connectivity. The ethynyl group in the latter may increase reactivity due to sp-hybridized carbon, while the cyclopropoxy group in the former could enhance steric bulk and electron donation .

- 1,2-Di(4-methoxyphenyl)cyclopropane () shares a cyclopropane core but lacks oxygen linkages, suggesting reduced polarity compared to the cyclopropoxy derivative .

- Substituent Effects: Electron-Donating vs. Amino vs. Isopropyl Groups: The amino groups in 4-Bromo-1,2-diaminobenzene () confer nucleophilicity, contrasting with the inert, bulky isopropyl groups in the target compound .

- Polarity and Solubility: Caffeic acid (), with polar hydroxyl and carboxylic acid groups, is highly water-soluble, whereas 4-Cyclopropoxy-1,2-diisopropylbenzene’s nonpolar substituents suggest poor aqueous solubility .

Notes on Handling and Data Limitations

- Toxicity and Ecological Data: As noted in , cyclopropane derivatives often lack comprehensive toxicity profiles. Similar precautions (e.g., professional handling, restricted use to R&D) should apply to 4-Cyclopropoxy-1,2-diisopropylbenzene until further studies are conducted .

- Research Gaps : Direct comparisons of reactivity, solubility, and bioactivity between the target compound and its analogs require experimental validation. The evidence primarily provides structural insights rather than empirical data.

- Regulatory Status: Compounds like 4-Bromo-1,2-diaminobenzene () are restricted to manufacturing and laboratory use, suggesting analogous regulatory scrutiny for the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.